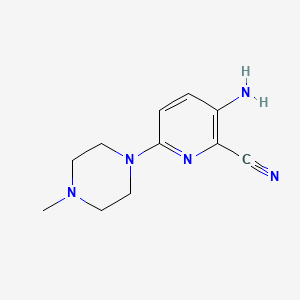

3-Amino-6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile

Descripción general

Descripción

“3-Amino-6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile” is a chemical compound with the empirical formula C11H17N3 . It is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy .

Synthesis Analysis

The synthesis of this compound and its derivatives has been explored in the context of developing potent anti-tubercular agents . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis

The molecular structure of this compound exhibits a strong nitrile stretching vibration band at ν = 2203 cm −1. The 1 H-NMR spectrum reveals the methyl group of the piperazinyl moiety as a singlet at δ = 2.41 ppm, while the piperazinyl methylene protons appear as triplets at δ = 2.63 and 3.83 ppm .Aplicaciones Científicas De Investigación

Synthesis and Catalysis

- Nucleophilic Substitution Reactions : This compound is involved in nucleophilic substitution reactions for synthesizing various derivatives. Mishriky and Moustafa (2013) synthesized 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile via this method (Mishriky & Moustafa, 2013).

- Green Chemistry : Murugesan et al. (2016) described the use of a nanocrystalline titania-based sulfonic acid material as a catalyst for synthesizing derivatives of this compound under solvent-free conditions (Murugesan, Gengan, & Krishnan, 2016).

Pharmaceutical and Medicinal Chemistry

- Synthesis of Polyfunctional Compounds : Aly (2006) used 6-aminopyrazolo[3,4-b]pyridine-5-carbonitrile as a precursor for synthesizing various pyrazolo[3,4-b][1,8]naphthyridines and pentaazacyclopenta[b]naphthalenes (Aly, 2006).

- PKCtheta Inhibition : Subrath et al. (2009) reported inhibitors of PKCtheta featuring a 4-methylindol-5-ylamino group at C-4 and a 5-[(4-methylpiperazin-1-yl)methyl]-2-furyl group at C-5 (Subrath et al., 2009).

Chemical Synthesis and Design

- Novel Synthesis Protocols : Patil and Mahulikar (2013) presented an innovative protocol for synthesizing various derivatives of this compound (Patil & Mahulikar, 2013).

- Synthesis of New Thieno[2,3-b]pyridines : Abdelriheem et al. (2015) synthesized new derivatives incorporating 5-bromobenzofuran-2-yl moiety (Abdelriheem, Ahmad, & Abdelhamid, 2015).

Antibacterial Activity

- Synthesis and Antibacterial Activity : Rahmani et al. (2018) reported the synthesis of pyridine-pyrimidines and their bis-derivatives with notable antibacterial activity (Rahmani, Mohammadpoor-Baltork, Khosropour, Moghadam, Tangestaninejad, & Mirkhani, 2018).

Miscellaneous Applications

- Fluorescence Properties : Girgis, Kalmouch, and Hosni (2004) explored the fluorescence properties of N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters (Girgis, Kalmouch, & Hosni, 2004).

- Nootropic Activity : Valenta, Urban, Taimr, and Polívka (1994) tested certain derivatives for nootropic activity (Valenta, Urban, Taimr, & Polívka, 1994).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to inhibit the activity of tyrosine kinases .

Mode of Action

It is known that similar compounds interact with their targets by binding to the active site, thereby inhibiting the function of the target protein .

Biochemical Pathways

Similar compounds have been found to induce apoptosis of tumor cells , suggesting that this compound may also be involved in the regulation of cell death pathways.

Pharmacokinetics

The physical properties such as melting point, boiling point, density, molecular formula, and molecular weight can be found in the chemicalbook .

Result of Action

Similar compounds have been found to induce apoptosis of tumor cells at a concentration of approximately 30−100 nm .

Action Environment

It is known that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .

Propiedades

IUPAC Name |

3-amino-6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5/c1-15-4-6-16(7-5-15)11-3-2-9(13)10(8-12)14-11/h2-3H,4-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLVLQFLQTRCMMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=C(C=C2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furo[3,2-b]pyridin-6-ol](/img/structure/B1393365.png)

![3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B1393367.png)

![Methyl 1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carboxylate](/img/structure/B1393374.png)